Bufencarb-d3
Description
Properties
Molecular Formula |
C₁₃H₁₆D₃NO₂ |
|---|---|
Molecular Weight |
224.31 |
Synonyms |
3-(1-Ethylpropyl)phenol 1-(N-Methylcarbamate) mixture with 3-(1-Methylbutyl)phenyl N-Methylcarbamate-d3; BUX-Ten-d3; Bux-d3; Bux Insecticide-d3; Metalcamat-d3; Metalkamate-d3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Bufencarb D3
Precision Synthesis of Deuterium-Labeled Bufencarb-d3
The synthesis of this compound involves the introduction of deuterium (B1214612) atoms into the Bufencarb structure with high precision. This process requires specialized strategies to ensure the deuterium is placed at the desired location within the molecule and to avoid isotopic scrambling.
Advanced Deuteration Strategies for Carbamate (B1207046) Pesticide Structures
The synthesis of deuterated compounds like this compound often employs advanced deuteration strategies. While specific details for this compound's synthesis are not extensively published in readily available literature, general principles for labeling carbamates and other aromatic compounds can be inferred.
One common strategy involves the use of deuterated reagents at a key step in the synthesis. For carbamates, this could involve a deuterated methylamine (B109427) or a related precursor to form the carbamate ester. For instance, the synthesis of carbaryl-(methyl-d3) highlights a strategy for introducing a deuterated methyl group. nyxxb.cn
Another approach is through H-D exchange reactions on a precursor molecule. This can be achieved using heavy water (D₂O) in the presence of a catalyst. google.com For aromatic systems, metal-catalyzed deuteration is also a viable method. acs.org More recent advancements include light-driven decarboxylative deuteration, which offers a mild and selective method for deuterium incorporation. nih.gov The choice of strategy depends on the desired location of the deuterium atoms and the stability of the precursor molecules under the reaction conditions.
Elucidation of Precursor Chemical Pathways for this compound Synthesis
The synthesis of this compound would logically start from a deuterated precursor. Given that Bufencarb is a mixture of 3-(1-ethylpropyl)phenyl N-methylcarbamate and 3-(1-methylbutyl)phenyl N-methylcarbamate, the deuterium label is typically on the N-methyl group. pharmaffiliates.com Therefore, the key precursor would be methyl-d3-amine (B1598088) or a derivative thereof.
The general synthesis of carbamate pesticides involves the reaction of an alcohol (in this case, the isomeric mixture of 3-(1-ethylpropyl)phenol (B47574) and 3-(1-methylbutyl)phenol) with methyl isocyanate. To produce this compound, one would use methyl-d3-isocyanate. This precursor can be synthesized from methyl-d3-amine. The synthesis of the phenolic precursors would follow standard organic chemistry routes for the alkylation of phenols.
Rigorous Spectroscopic and Chromatographic Validation of Isotopic Purity
Following synthesis, the resulting this compound must undergo rigorous testing to confirm its chemical and isotopic purity. This is crucial for its function as an internal standard.
High-Resolution Mass Spectrometry for Deuterium Incorporation Confirmation
High-resolution mass spectrometry (HRMS) is a primary tool for confirming the successful incorporation of deuterium. HRMS can distinguish between the mass of the unlabeled Bufencarb and this compound due to the mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u). The mass spectrum of this compound will show a molecular ion peak at a higher m/z value corresponding to the addition of three deuterium atoms. researchgate.net The high resolution allows for the differentiation from other potential isobaric interferences. scielo.br The isotopic distribution pattern in the mass spectrum can also be used to confirm the number of deuterium atoms incorporated.
Table 1: Theoretical and Observed Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₆D₃NO₂ |
| Theoretical Molecular Weight | 224.31 g/mol pharmaffiliates.com |
| Expected Mass Shift from Unlabeled Bufencarb | +3 Da |
| Typical Mass Accuracy in HRMS | < 5 ppm scielo.br |
This table presents theoretical data based on general principles of mass spectrometry and available information for this compound. Actual experimental values may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereospecific Deuterium Placement Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the exact location of the deuterium atoms within the molecule. While ¹H NMR would show the absence of signals at the positions where deuterium has been substituted, ²H (Deuterium) NMR directly observes the deuterium nuclei. wikipedia.orgsigmaaldrich.com This provides unambiguous evidence of the deuteration site. sigmaaldrich.com For this compound, a strong signal in the ²H NMR spectrum corresponding to the N-methyl group would confirm the desired stereospecific placement. wikipedia.org The chemical shift in the ²H NMR spectrum is very similar to that in the ¹H NMR spectrum for the same functional group. sigmaaldrich.com
Table 2: Expected NMR Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Observation |
| ¹H NMR | Disappearance or significant reduction of the N-methyl proton signal. |
| ²H NMR | A prominent signal corresponding to the N-methyl deuterons. wikipedia.org |
| ¹³C NMR | The carbon of the N-methyl group will show a characteristic splitting pattern due to coupling with deuterium. |
This table outlines the expected outcomes from NMR analysis based on established principles of NMR spectroscopy for deuterated compounds.
Chromatographic Purity Assessment of Synthesized this compound
The chemical purity of the synthesized this compound is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer. moravek.comresearchgate.net These methods separate this compound from any unreacted precursors, byproducts, or unlabeled Bufencarb. moravek.com The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. A high degree of chemical purity (often >98%) is required for its use as a reliable internal standard. mpg.de
Table 3: Chromatographic Purity Analysis Parameters
| Parameter | Typical Method | Acceptance Criteria |
| Purity Assessment | HPLC-UV, HPLC-MS, or GC-MS | >98% |
| Separation Column | C18 reversed-phase (for HPLC) nih.gov | Good peak shape and resolution |
| Mobile Phase (for HPLC) | Acetonitrile (B52724)/water or methanol (B129727)/water gradients researchtrends.net | Consistent retention times |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | Sensitive and selective detection |
This table provides a general overview of the parameters used in the chromatographic purity assessment of chemical standards.
Advanced Analytical Method Development and Validation Employing Bufencarb D3
Optimization of Mass Spectrometry with Bufencarb-d3 as an Internal Standard
The integration of this compound as an internal standard is a critical step in optimizing mass spectrometry methods for the quantification of the unlabeled parent compound, Bufencarb. The fundamental principle lies in the chemical and physical similarities between the analyte and its deuterated counterpart, which ensures they behave almost identically during extraction, chromatography, and ionization. scioninstruments.com
Mitigation of Matrix Effects in Diverse Sample Matrices through Isotopic Dilution
Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, represent a significant challenge in quantitative mass spectrometry. researchgate.netresearchgate.net These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. mdpi.com The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate these effects. researchgate.net
Since this compound is chemically identical to Bufencarb, it co-elutes from the chromatographic column at virtually the same time and experiences the same matrix effects. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized. scioninstruments.com This isotopic dilution technique is particularly crucial when analyzing complex matrices such as food, environmental samples, or biological fluids, where the composition can vary significantly from sample to sample. lcms.cznih.gov
Research has demonstrated that for many pesticides, matrix-matched calibration or the use of isotopically labeled internal standards is necessary to achieve accurate results. researchgate.net For instance, in the analysis of pesticides in various food matrices, the use of deuterated analogs as internal standards has been shown to significantly improve the accuracy and reproducibility of quantitative results, even when comparing different and complex matrices. lcms.cz
Compensation for Analyte Loss and Signal Instability in Complex Analytical Systems
Throughout the analytical workflow, from sample extraction and cleanup to injection and ionization, there is a potential for analyte loss and signal instability. scioninstruments.com this compound, when added to the sample at the beginning of the preparation process, acts as a surrogate that experiences the same physical and chemical losses as the target analyte. eurl-pesticides.eu
Any loss of Bufencarb during sample handling will be mirrored by a proportional loss of this compound. Consequently, the ratio of their signals remains constant, leading to a more accurate and precise final concentration measurement. scioninstruments.com This is particularly beneficial in multi-residue methods where sample preparation steps, such as liquid-liquid extraction or solid-phase extraction (SPE), can have variable recoveries for different analytes. eurl-pesticides.euthermofisher.com The use of an internal standard like this compound helps to correct for these variations and ensures the reliability of the analytical data. eurl-pesticides.eu
Integration of Chromatographic Separations with Mass Spectrometry for this compound Application
The coupling of chromatographic separation techniques with mass spectrometry provides a powerful tool for the selective and sensitive quantification of compounds like Bufencarb, with this compound serving as an ideal internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for this compound Enabled Quantification
LC-MS/MS is a widely adopted technique for the analysis of a broad range of pesticides, including carbamates like Bufencarb. researchgate.netnih.gov The use of this compound in LC-MS/MS methods is crucial for achieving high accuracy and precision. nih.gov In a typical LC-MS/MS workflow, the sample extract, spiked with this compound, is injected into the liquid chromatograph. The C18 stationary phase is commonly used for the separation of pesticides. researchgate.net
Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized, typically via electrospray ionization (ESI). ca.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Bufencarb and this compound are monitored. nih.gov This provides a high degree of selectivity and sensitivity. researchgate.net The quantification is then based on the ratio of the peak area of the target analyte to that of the internal standard. researchgate.net
Below is a table summarizing typical parameters for an LC-MS/MS method utilizing this compound.
| Parameter | Setting |
| LC Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) formate |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Bufencarb Transition (example) | [Precursor Ion] > [Product Ion 1] (Quantifier) |
| [Precursor Ion] > [Product Ion 2] (Qualifier) | |
| This compound Transition (example) | [Precursor Ion+3] > [Product Ion 1] |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Methodologies Utilizing this compound
For pesticides that are sufficiently volatile and thermally stable, GC-MS/MS offers an alternative and powerful analytical approach. restek.com While some carbamates can be challenging to analyze by GC due to thermal lability, derivatization or careful optimization of injection parameters can make it feasible. The use of a deuterated internal standard like this compound is equally important in GC-MS/MS to correct for matrix effects and variations in the analytical process. scioninstruments.comresearchgate.net
In a GC-MS/MS method, the sample extract containing Bufencarb and this compound is injected into the gas chromatograph. The separation occurs in a capillary column, often with a 5% phenyl-methylpolysiloxane stationary phase. restek.com The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). Similar to LC-MS/MS, the analysis is performed in MRM mode for high selectivity and sensitivity. shimadzu.com
The following table outlines typical parameters for a GC-MS/MS method employing this compound.
| Parameter | Setting |
| GC Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector | Split/Splitless or Pulsed Splitless |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Bufencarb Transition (example) | [Precursor Ion] > [Product Ion 1] (Quantifier) |
| [Precursor Ion] > [Product Ion 2] (Qualifier) | |
| This compound Transition (example) | [Precursor Ion+3] > [Product Ion 1] |
Exploratory Applications of Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) with Deuterated Standards
Supercritical fluid chromatography (SFC) coupled with mass spectrometry has emerged as a promising technique that combines the advantages of both normal-phase and reversed-phase chromatography. americanpharmaceuticalreview.com It often utilizes supercritical carbon dioxide as the primary mobile phase, which is less harmful and results in faster separations. clinlabint.com The application of SFC-MS for pesticide analysis is an area of active research.
The use of deuterated internal standards in SFC-MS is critical for accurate quantification, similar to LC-MS/MS and GC-MS/MS. researchgate.netdiva-portal.org The principles of mitigating matrix effects and compensating for analyte loss through isotopic dilution are directly applicable. diva-portal.org SFC-MS can be particularly advantageous for the analysis of chiral compounds and can offer different selectivity compared to LC. americanpharmaceuticalreview.com As SFC-MS technology continues to evolve, its application in routine pesticide analysis, including for compounds like Bufencarb with its deuterated standard, is expected to grow. clinlabint.comdiva-portal.org
A table illustrating potential parameters for an exploratory SFC-MS method with a deuterated standard is provided below.
| Parameter | Setting |
| SFC Column | Various stationary phases available (e.g., C18, chiral) clinlabint.com |
| Mobile Phase | Supercritical CO2 with a co-solvent (e.g., methanol) clinlabint.com |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) americanpharmaceuticalreview.com |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Analyte Transition (example) | [Precursor Ion] > [Product Ion 1] |
| Deuterated Standard Transition (example) | [Precursor Ion+n] > [Product Ion 1] |
Sophisticated Sample Preparation Protocols for this compound Assisted Residue Analysis
The selection of an appropriate extraction technique is critical for achieving high recovery rates of Bufencarb and its deuterated internal standard, this compound. Commonly employed methods include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), traditional solvent extraction, and solid-phase extraction (SPE).
QuEChERS: This method has gained widespread popularity for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage. hawach.com The QuEChERS approach typically involves an initial extraction with an organic solvent, most commonly acetonitrile, followed by a partitioning step using salts. biotage.com This process effectively separates the analyte from the bulk of the sample matrix. For many applications, QuEChERS provides high recovery rates and is considered a cost-effective and efficient extraction method. hawach.com
Solvent Extraction: Traditional liquid-liquid extraction (LLE) or solid-liquid extraction involves partitioning the analyte between two immiscible solvents or a solid sample and a liquid solvent. While effective, these methods can be more time-consuming and require larger volumes of organic solvents compared to QuEChERS. hawach.com The efficiency of solvent extraction is dependent on factors such as the choice of solvent, pH, and extraction time. eurl-pesticides.eu
Solid-Phase Extraction (SPE): SPE is a highly selective extraction technique that utilizes a solid sorbent to isolate the analyte from the sample matrix. It offers excellent purification and can lead to high recovery rates. hawach.com However, SPE can be more complex and costly than QuEChERS, involving steps such as conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. hawach.com For complex matrices, a more rigorous cleanup, such as that provided by SPE cartridges, may be necessary to remove excessive background interference. sigmaaldrich.com
Comparative Table of Extraction Techniques:
| Technique | Advantages | Disadvantages | Typical Recovery |
| QuEChERS | Quick, easy, low solvent use, cost-effective. hawach.com | May require further cleanup for complex matrices. sigmaaldrich.com | Generally high, but can be analyte and matrix dependent. |
| Solvent Extraction | Established and well-understood. | Time-consuming, large solvent volumes. hawach.com | Variable, depends on solvent and conditions. eurl-pesticides.eu |
| Solid-Phase Extraction (SPE) | High selectivity, excellent cleanup. hawach.com | More complex, higher cost, can have lower recovery for some polar compounds. hawach.com | Generally high, but can be affected by sorbent choice. |
This table provides a general comparison. Optimal recovery for this compound would require specific experimental validation.
Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the final analysis. For complex matrices like ginger powder, a simple dispersive SPE (dSPE) cleanup, often used in the QuEChERS method, may not be sufficient. sigmaaldrich.com
Advanced clean-up procedures may involve the use of specialized SPE cartridges containing multiple sorbents. For instance, a dual-layer SPE cartridge containing a blend of primary-secondary amine (PSA), C18, and graphitized carbon in one layer, and a zirconia-based sorbent in another, can provide a more rigorous cleanup. sigmaaldrich.com PSA is effective at removing polar interferences, while C18 targets nonpolar compounds and graphitized carbon can remove pigments. sigmaaldrich.comcabidigitallibrary.org The zirconia-based sorbent can retain carotenoids and some fatty constituents. sigmaaldrich.com The evaluation of such advanced clean-up procedures involves assessing their ability to minimize matrix effects while maximizing the recovery of this compound and the target analyte.
Comprehensive Method Validation for this compound Analytical Applications
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. llri.in When using this compound as an internal standard, a comprehensive validation process ensures the reliability and accuracy of the quantitative results.
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration interval over which the method is shown to be linear, accurate, and precise. msu.edueuropa.eu
To establish linearity, a series of calibration standards at different concentrations are analyzed. thermofisher.com For pesticide residue analysis, a typical calibration range might be from 0.004 µg/mL to 1.0 µg/mL. thermofisher.com The response of the instrument is then plotted against the concentration, and a linear regression is performed. A good correlation coefficient (typically R² > 0.99) is indicative of a linear relationship. researchgate.net The use of an isotopically labeled internal standard like this compound helps to correct for variations in instrument response and matrix effects, thereby improving the linearity of the method. europa.eu
Example Linearity Data:
| Concentration (µg/mL) | Instrument Response (Analyte/IS Ratio) |
| 0.01 | 0.052 |
| 0.05 | 0.248 |
| 0.10 | 0.503 |
| 0.50 | 2.510 |
| 1.00 | 5.025 |
This table presents hypothetical data to illustrate the concept of linearity.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov
There are several methods to determine LOD and LOQ, including the signal-to-noise ratio (S/N) and calculations based on the standard deviation of the response and the slope of the calibration curve. d-nb.inforesearchgate.net A common approach is to define the LOD as the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ as the concentration that gives a ratio of 10:1. researchgate.net The use of this compound as an internal standard does not directly determine the LOD or LOQ of the native analyte but ensures that the measurements at these low levels are more reliable by correcting for analytical variability. europa.eu
Typical LOD and LOQ Values:
| Parameter | Definition | Typical Value Range (µg/kg) |
| LOD | Lowest detectable concentration. msu.edu | 0.035 - 24 researchgate.net |
| LOQ | Lowest quantifiable concentration with acceptable precision and accuracy. nih.gov | 0.12 - 74 researchgate.net |
These values are illustrative and depend on the specific matrix, instrument, and method conditions.
Accuracy refers to the closeness of a measured value to the true or accepted value. europa.eu It is often assessed by analyzing spiked samples at different concentration levels and calculating the percent recovery. europa.eu For many applications, mean recoveries within a range of 70-120% are considered acceptable. demarcheiso17025.com
Precision measures the degree of agreement among a series of individual measurements of the same homogeneous sample. europa.eu It is typically expressed as the relative standard deviation (RSD). Precision can be evaluated at three levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short period. europa.eu
Intermediate precision: The precision within a single laboratory, but with variations such as different days, analysts, or equipment. europa.eu
Reproducibility: The precision between different laboratories. europa.eu
The inclusion of this compound as an internal standard is crucial for improving both accuracy and precision by compensating for losses during sample preparation and fluctuations in instrument response. europa.eu
Example Validation Data:
| Parameter | Spiked Level (ng/g) | Mean Recovery (%) | RSD (%) |
| Accuracy & Precision | 10 | 95 | 8 |
| 50 | 98 | 6 | |
| 100 | 101 | 5 |
This table presents hypothetical data to illustrate the assessment of accuracy and precision.
Academic Research Applications of Bufencarb D3 in Environmental Fate Studies of Bufencarb
Isotopic Tracing for Environmental Degradation Pathways of Bufencarb
Isotopic tracers are indispensable for delineating the transformation and breakdown of pesticides in the environment. iaea.org Bufencarb-d3 serves as a powerful tool in these investigations, enabling precise tracking of Bufencarb's degradation through various chemical and biological processes.
The breakdown of pesticides by microorganisms is a crucial process that dictates their environmental persistence. who.int Environmental conditions that support microbial growth are also conducive to the degradation of carbamates like Bufencarb. who.int Studies on microbial metabolism investigate these processes under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, which represent different environmental scenarios, such as surface soil versus water-logged or deep sediments. epa.govevodrop.com
In a typical laboratory setup, soil or sediment samples are treated with Bufencarb and incubated in the dark under controlled temperature and moisture conditions. epa.gov To study anaerobic metabolism, the system is purged of oxygen. By adding this compound as an internal standard, researchers can collect samples over time and use LC-MS or similar sensitive analytical methods to accurately measure the decrease of the parent compound and the formation of its transformation products. europa.eu This isotopic tracing method is essential for determining the rate of microbial degradation and identifying the specific metabolic pathways involved. researchgate.netvliz.be For Bufencarb, hydrolysis is often the initial step in its degradation in soil. who.int Research has shown that the half-life of Bufencarb in soil can range from one to four weeks under aerobic conditions and from two to six weeks under anaerobic conditions. usu.edu
Table 1: Representative Microbial Degradation Half-Lives of Bufencarb
| Condition | Matrix | Half-Life (Weeks) |
| Aerobic | Soil | 1 - 4 |
| Anaerobic | Soil | 2 - 6 |
| This table presents typical degradation ranges for Bufencarb under different microbial conditions. The use of this compound ensures the accuracy of these quantitative measurements. |
Sunlight can induce chemical transformations in pesticides, a process known as photodegradation. epa.gov Understanding the kinetics, or the rate of these reactions, and identifying the resulting photoproducts is critical for a complete environmental fate assessment. epa.gov
To study photodegradation, a solution of Bufencarb in purified water, often buffered to a specific pH to minimize hydrolysis, is exposed to a light source that simulates natural sunlight. epa.gov The use of this compound as an internal standard is crucial for accurately quantifying the concentration of the parent pesticide at various time intervals during the exposure. This allows for the precise calculation of the photodegradation kinetics, which often follow a pseudo-first-order model. cabidigitallibrary.orgrsc.org The analysis also helps in the identification and quantification of photoproducts, which may have their own toxicological properties.
Table 2: Key Parameters in Photodegradation Studies
| Parameter | Description | Role of this compound |
| Rate Constant (k) | A measure of the speed of the degradation reaction. | Enables accurate calculation by ensuring precise concentration measurements over time. |
| Half-Life (t½) | The time required for 50% of the initial concentration of Bufencarb to degrade. | Derived from the rate constant; its accuracy depends on the precision of the kinetic data. |
| Product Formation | Identification and quantification of new compounds formed during photodegradation. | Acts as a stable reference for quantifying the appearance of degradation products. |
| This interactive table outlines the essential parameters evaluated in photodegradation studies and the critical role of this compound. |
Hydrolysis, the reaction with water, is a primary abiotic degradation pathway for many pesticides, including carbamates. researchgate.net The rate of hydrolysis for Bufencarb is significantly influenced by pH and temperature, with degradation accelerating under alkaline conditions. usu.edunih.gov It is generally stable in neutral or acidic solutions. nih.gov The process involves the cleavage of the carbamate (B1207046) ester bond. who.intnih.gov
In laboratory studies, the hydrolytic stability of Bufencarb is assessed by dissolving it in buffered aqueous solutions across a range of environmentally relevant pH values (e.g., 5, 7, and 9) and maintaining them at a constant temperature. epa.gov By spiking these solutions with this compound, analysts can use LC-MS to accurately track the decline of the parent compound over time, even at very low concentrations. This allows for the determination of hydrolysis rate constants and the calculation of the corresponding half-lives under different pH regimes, providing a clear picture of its persistence in various aquatic environments.
Quantitative Assessment of Environmental Persistence and Mobility of Bufencarb
Beyond degradation, the potential for a pesticide to move within the environment is a key aspect of its risk profile. This compound is vital for the accurate quantitative analysis required to assess its persistence and mobility in soil and water.
The mobility of a pesticide determines its potential to contaminate groundwater through leaching or surface water bodies via runoff. unl.edu This movement is influenced by factors such as the pesticide's water solubility, its tendency to adsorb to soil particles, soil type, and the amount of rainfall or irrigation. unl.edumdpi.com
Leaching potential is often evaluated using soil column experiments in the laboratory. A defined amount of Bufencarb is applied to the top of a soil column, which is then subjected to simulated rainfall. The water that passes through the column (the leachate) is collected and analyzed. mdpi.com Surface runoff studies may be conducted on small plots in the field, where water running off the treated soil surface after a rain event is collected. unl.edu In both types of studies, the complex nature of the sample matrix (leachate or runoff water) can interfere with analysis. The use of this compound as an internal standard overcomes this challenge, enabling accurate quantification of Bufencarb concentrations and thus a reliable assessment of its mobility. tandfonline.comscholars.direct This helps in predicting whether the pesticide is likely to remain in the application area or move into aquatic systems.
The environmental half-life (often denoted as DT50) is a standard measure of a pesticide's persistence, representing the time it takes for 50% of the applied amount to dissipate in a specific environmental compartment. orst.edu These values are not constant and can vary significantly depending on the matrix (e.g., sandy soil vs. clay soil, clear water vs. sediment-laden water) and environmental conditions (e.g., temperature, microbial activity).
Determining these half-lives requires robust field or laboratory studies where Bufencarb is applied to a specific matrix, and its concentration is monitored over an extended period. epa.govfera.co.uk As seen in microbial degradation studies, Bufencarb's half-life in soil can vary from one to six weeks depending on the presence of oxygen. usu.edu The precision of these half-life calculations is directly dependent on the accuracy of the concentration measurements at each sampling point. By using this compound as an internal standard, researchers can minimize analytical error and generate high-quality data, leading to more reliable and representative environmental half-life values for risk assessment models. researchgate.net
Identification and Profiling of Environmental Degradation Products of Bufencarb
The environmental degradation of Bufencarb can occur through various processes, including microbial metabolism in soil and water, chemical hydrolysis, and photolysis. googleapis.com These processes transform the parent Bufencarb molecule into a series of new compounds known as metabolites or degradation products. Identifying and profiling these products are key objectives of environmental fate studies. Stable isotope-labeled compounds like this compound are crucial for the accurate quantification required in these investigations. nih.gov
The elucidation of Bufencarb's metabolic pathway in environmental matrices is fundamental to a comprehensive risk assessment. The degradation of carbamates can lead to the formation of various metabolites, such as the corresponding phenols and other breakdown products, which may themselves have toxicological significance. googleapis.com
Modern analytical chemistry employs powerful techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate, identify, and quantify these metabolites in complex samples like soil extracts, surface water, and sediment. researchtrends.net In these analyses, this compound plays a vital role as an internal standard. An internal standard is a compound with a chemical structure and behavior very similar to the analyte of interest, which is added in a known quantity to every sample before processing.
The utility of a deuterated standard like this compound is that it has a slightly higher mass than the non-labeled Bufencarb due to the presence of deuterium (B1214612) atoms. The mass spectrometer can distinguish between the two based on this mass difference. However, during sample extraction, cleanup, and analysis, any loss or variation that affects the native Bufencarb will affect the this compound standard in the same way. By comparing the measured amount of the internal standard to the known amount that was initially added, analysts can correct for these variations and matrix-induced signal suppression or enhancement. This ensures that the calculated concentration of Bufencarb and its metabolites is highly accurate and reliable. usgs.gov
While specific degradation pathways are unique to the compound and environmental conditions, a typical study would aim to identify and quantify key metabolites over time. The data generated helps in determining the rate of degradation (half-life) of the parent compound and the formation and decline of its metabolites.
Table 1: Illustrative Data from a Hypothetical Bufencarb Degradation Study in Soil
This table illustrates the type of data generated in a soil degradation study. Concentrations are hypothetical and demonstrate the decline of the parent compound and the transient nature of its metabolites. This compound would be used as an internal standard to ensure the accuracy of these measurements.
| Time (Days) | Bufencarb Conc. (µg/kg) | Bufencarb Phenol Conc. (µg/kg) | Other Major Metabolite Conc. (µg/kg) |
| 0 | 100.0 | 0.0 | 0.0 |
| 7 | 65.2 | 25.8 | 5.1 |
| 14 | 42.5 | 38.9 | 10.3 |
| 30 | 18.1 | 22.4 | 15.6 |
| 60 | 5.3 | 8.7 | 9.8 |
| 90 | 1.2 | 2.1 | 3.4 |
Bufencarb is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. nih.gov When a pesticide is chiral, its different stereoisomers can exhibit different biological activities, toxicities, and environmental degradation rates. csic.es Treating a mixture of stereoisomers as a single entity can lead to an inaccurate assessment of environmental risk. csic.es Therefore, studying the stereoselective degradation—the preferential degradation of one stereoisomer over another—is an important aspect of its environmental fate.
Research on other chiral pesticides has shown that microbial populations in soil can preferentially metabolize one stereoisomer, leading to an enrichment of the other, more persistent form in the environment. Such studies provide crucial data for more refined environmental risk models.
Table 2: Hypothetical Data on Stereoselective Degradation of Bufencarb Enantiomers in Water
This table provides a hypothetical example of how the concentrations of two Bufencarb enantiomers might change over time in a water-sediment system, demonstrating stereoselectivity. Accurate quantification of each enantiomer would be supported by the use of an internal standard like this compound.
| Time (Days) | (R)-Bufencarb Conc. (µg/L) | (S)-Bufencarb Conc. (µg/L) | Enantiomeric Fraction (EF) |
| 0 | 50.0 | 50.0 | 0.50 |
| 10 | 30.1 | 38.5 | 0.56 |
| 20 | 15.4 | 28.2 | 0.65 |
| 40 | 5.2 | 16.9 | 0.76 |
| 60 | 1.1 | 8.3 | 0.88 |
Enantiomeric Fraction (EF) is calculated as Peak Area (or Concentration) of the (+) enantiomer divided by the sum of the peak areas of both enantiomers. An EF of 0.5 indicates a racemic mixture (1:1), while deviation indicates stereoselectivity.
Academic Research Applications of Bufencarb D3 in Non Clinical Metabolism Studies of Bufencarb
Elucidation of In Vitro Metabolic Pathways in Model Biological Systems
In vitro models are essential for identifying potential metabolic pathways and the enzymes responsible for them in a controlled environment. Bufencarb-d3 is instrumental in these studies, offering enhanced sensitivity and specificity.
Investigations Using Isolated Enzyme Systems and Subcellular Fractions (e.g., Microsomal Studies)
Liver microsomes, which are rich in cytochrome P450 (CYP450) enzymes, are a primary in vitro tool for studying phase I metabolism. When incubated with liver microsomes from various species (e.g., rat, mouse, human), Bufencarb undergoes several metabolic transformations. The use of this compound as an internal standard allows for accurate quantification of the depletion of the parent compound and the formation of metabolites.
Key metabolic reactions identified in such systems include:
Hydroxylation: The addition of a hydroxyl group to the aromatic ring or alkyl side chains of Bufencarb.
N-dealkylation: The removal of one of the N-alkyl groups.
Sulfoxidation: The oxidation of the sulfur atom in the carbamate (B1207046) moiety.
By employing liquid chromatography-mass spectrometry (LC-MS), researchers can distinguish between the metabolites of Bufencarb and the deuterated standard, ensuring precise measurement. lcms.cz
Table 1: Hypothetical Metabolic Pathways of Bufencarb Identified in Microsomal Studies
| Metabolic Pathway | Description | Key Enzymes Involved |
|---|---|---|
| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | Cytochrome P450 (CYP) |
| N-Dealkylation | Removal of an ethyl or methyl group from the nitrogen atom. | Cytochrome P450 (CYP) |
Kinetic Studies of Enzyme-Mediated Transformations Utilizing this compound as a Tracer
Understanding the kinetics of metabolic enzymes is crucial for predicting the rate of clearance of a compound in vivo. This compound can be used as a tracer to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the enzymes metabolizing Bufencarb. nih.gov In these experiments, a fixed concentration of this compound is used as an internal standard, while the concentration of non-labeled Bufencarb is varied. This allows for the precise measurement of the rate of metabolism at different substrate concentrations.
These studies can help identify which specific CYP450 isozymes are primarily responsible for Bufencarb's metabolism by using a panel of recombinant human CYP enzymes. nih.gov
Tracing In Vivo Metabolic Fate in Non-Human Organisms (excluding toxicological endpoints)
In vivo studies in animal models are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism.
Research on Absorption, Distribution, and Excretion Patterns in Animal Models
Following administration of Bufencarb to animal models such as rats, this compound can be co-administered or used as an internal standard during sample analysis to accurately quantify the concentration of the parent compound and its metabolites in various biological matrices like blood, urine, feces, and different tissues. This helps in constructing a comprehensive picture of the compound's ADME profile. Such studies are essential for understanding the bioavailability and clearance routes of Bufencarb.
Comprehensive Metabolite Identification and Quantification in Biological Matrices of Non-Human Species
The use of stable isotope-labeled compounds like this compound is invaluable for identifying novel metabolites in complex biological matrices. wayne.edu The characteristic isotopic signature of the deuterated compound helps in distinguishing drug-related material from endogenous components in mass spectrometry analysis. By analyzing samples from urine, bile, and feces, researchers can create a complete metabolic map of Bufencarb in different animal species.
Table 2: Hypothetical Distribution of Bufencarb and its Metabolites in a Rat Model
| Biological Matrix | Parent Compound (Bufencarb) | Major Metabolite(s) |
|---|---|---|
| Urine | Low | Hydroxylated and conjugated metabolites |
| Feces | Moderate | Unchanged Bufencarb and hydroxylated metabolites |
Comparative Metabolic Profiling Across Different Biological Models and Species
Metabolic pathways can vary significantly between different species. nih.govnih.gov Therefore, conducting comparative metabolism studies is crucial for extrapolating animal data to humans for risk assessment. By using this compound as a common analytical standard, researchers can compare the metabolic profiles of Bufencarb in vitro across liver microsomes from different species (e.g., rat, mouse, dog, and human) and in vivo in different animal models. researchgate.net
These comparative studies can reveal species-specific metabolites and differences in the rates of metabolism, which are critical for selecting the most appropriate animal model for further toxicological studies. For instance, the metabolic profile of other carbamates like carbosulfan (B1218777) has been shown to have both qualitative and quantitative differences across species. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Bufencarb |
| This compound |
Emerging Research Frontiers and Future Directions for Bufencarb D3 Applications
Development of Unified Multi-Residue Methods for Carbamate (B1207046) Pesticides Leveraging Deuterated Standards
The development of unified multi-residue methods (MRMs) is a significant goal in analytical laboratories, aiming to detect a wide array of pesticides in a single analysis to enhance throughput and cost-effectiveness. gcms.czjst.go.jp Carbamate pesticides, a class of compounds that includes Bufencarb, are frequently monitored in food and environmental samples. cymitquimica.comthepharmajournal.com However, analyzing these compounds can be challenging due to their varying chemical properties and susceptibility to matrix effects—where co-eluting substances from the sample interfere with the analyte's signal. researchgate.net
The integration of deuterated internal standards, such as Bufencarb-d3, is a cornerstone of modern MRM development for carbamates. researchgate.netlcms.cz Because this compound is chemically almost identical to Bufencarb, it behaves similarly during sample extraction, cleanup, and chromatographic analysis. By adding a known quantity of this compound to a sample at the beginning of the workflow, analysts can use it to accurately quantify Bufencarb and other structurally related carbamates. cabidigitallibrary.org The deuterated standard helps to compensate for analyte losses during sample preparation and corrects for signal suppression or enhancement caused by matrix effects. researchgate.netlcms.cz
Research is focused on expanding the scope of these unified methods to include a broader range of carbamates and other pesticide classes in diverse and complex matrices like soil, fatty foods, and water. cabidigitallibrary.orgresearchgate.netshd-pub.org.rs The use of powerful analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for these methods, providing the selectivity and sensitivity needed to detect trace-level residues. cabidigitallibrary.orgwaters.com
Q & A
Q. How can researchers integrate contradictory findings about this compound’s receptor binding affinity into hypothesis-driven studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
